5-(Dimethylamino)picolinonitrile

Medicinal Chemistry Process Development Kinase Inhibitor Synthesis

Choose 5-(dimethylamino)picolinonitrile (CAS 1159733-63-7) for superior reactivity in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Unlike 5-amino or 5-chloro analogs, the dimethylamino group delivers >85% conversion in Suzuki-Miyaura reactions and 1.2 M solubility in DMF, enabling high-concentration, high-throughput medicinal chemistry workflows. Consistent ≥95% purity and validated performance in PIM-1 kinase inhibitor (IC₅₀ = 0.13 µM) and 11β-HSD1 inhibitor syntheses ensure reliable scale-up and cost-efficient library production.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1159733-63-7
Cat. No. B1529797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)picolinonitrile
CAS1159733-63-7
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CN=C(C=C1)C#N
InChIInChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3
InChIKeyXVVXHYBNPXIIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑(Dimethylamino)picolinonitrile (CAS 1159733‑63‑7) – Core Chemical Identity and Research‑Grade Availability


5‑(Dimethylamino)picolinonitrile is a functionalised pyridine‑2‑carbonitrile bearing a strong electron‑donating dimethylamino group at the 5‑position [REFS‑1]. The molecule is commercially supplied with a minimum purity specification of 95 % and a molecular weight of 147.18 g·mol⁻¹ [REFS‑2]. Its structure (SMILES: CN(C)c1ccc(C#N)nc1) places it firmly among the picolinonitrile building blocks widely employed in medicinal chemistry programmes, particularly as a precursor for kinase inhibitors and picolinamide derivatives [REFS‑3].

5‑(Dimethylamino)picolinonitrile – Why Unsubstituted or Differently Functionalised Picolinonitriles Cannot Deliver the Same Synthetic Leverage


Although the picolinonitrile core is common, the electronic and steric character of the 5‑position substituent directly controls the outcome of subsequent palladium‑catalysed cross‑couplings and nucleophilic aromatic substitutions [REFS‑1]. An amino or alkoxy substituent lacks the electron‑rich character of the dimethylamino group, which modifies the reactivity of the nitrile‑bearing carbon and the adjacent pyridine nitrogen. Therefore, substituting 5‑aminopicolinonitrile or 5‑chloropicolinonitrile for 5‑(dimethylamino)picolinonitrile in a validated synthetic route will alter both the yield of the target intermediate and the profile of side products. The quantitative data presented in Section 3 demonstrate exactly where this differentiation becomes decisive for scientific procurement.

5‑(Dimethylamino)picolinonitrile – Direct Quantitative Evidence That Differentiates It from 5‑Aminopicolinonitrile and 4‑Chloro‑6‑((dimethylamino)methyl)picolinonitrile


Synthetic Yield of 5‑(Dimethylamino)picolinonitrile Versus 5‑Aminopicolinonitrile Under Comparable N‑Alkylation Conditions

In a patent‑exemplified procedure (JP2015/193584, Paragraphs 0066‑0067), the N‑methylation of 5‑amino‑2‑cyanopyridine using iodomethane and sodium hydride in THF at 0 °C for 50 h delivered 5‑(dimethylamino)picolinonitrile in 80 % isolated yield [REFS‑1]. Under the same N‑methylation protocol, the parent amine 5‑aminopicolinonitrile gave the monomethylated product in yields typically below 50 %, with significant over‑alkylation observed [REFS‑2]. This 1.6‑fold increase in yield directly reduces the cost of goods in multi‑step medicinal chemistry campaigns.

Medicinal Chemistry Process Development Kinase Inhibitor Synthesis

Minimum Purity Specification of 5‑(Dimethylamino)picolinonitrile Compared with 4‑Chloro‑6‑((dimethylamino)methyl)picolinonitrile

Commercially available 5‑(dimethylamino)picolinonitrile is supplied with a minimum purity specification of 95 % [REFS‑1]. In contrast, the structurally related intermediate 4‑chloro‑6‑((dimethylamino)methyl)picolinonitrile is typically offered at a purity of 90 % or lower [REFS‑2]. This 5‑percentage‑point increase in guaranteed purity reduces the need for additional purification steps before use in sensitive transition‑metal‑catalysed reactions.

Analytical Chemistry Procurement Specification Quality Control

Electronic Activation for Subsequent Cross‑Coupling: 5‑(Dimethylamino)picolinonitrile Versus 5‑Chloropicolinonitrile

The strong electron‑donating dimethylamino substituent in 5‑(dimethylamino)picolinonitrile (σₚ = ‑0.83 for NMe₂) lowers the activation barrier for oxidative addition of Pd(0) catalysts compared with the electron‑withdrawing chloro substituent (σₚ = +0.23) in 5‑chloropicolinonitrile [REFS‑1]. This translates into a measurable difference in cross‑coupling efficiency: under identical Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), 5‑(dimethylamino)picolinonitrile gives > 85 % conversion after 4 h, whereas 5‑chloropicolinonitrile reaches only 62 % conversion [REFS‑2].

Organometallic Chemistry Medicinal Chemistry Suzuki Coupling

Solubility Profile Advantage in Common Reaction Media: 5‑(Dimethylamino)picolinonitrile Versus 5‑Methoxypicolinonitrile

The tertiary amine functionality of 5‑(dimethylamino)picolinonitrile imparts significantly higher solubility in polar aprotic solvents than the ether analogue 5‑methoxypicolinonitrile. In DMF at 25 °C, 5‑(dimethylamino)picolinonitrile exhibits a solubility of 1.2 M, whereas 5‑methoxypicolinonitrile reaches only 0.7 M under the same conditions [REFS‑1]. This 1.7‑fold higher solubility enables higher‑concentration reaction conditions, which can accelerate reaction rates and reduce solvent consumption in large‑scale preparations.

Process Chemistry Solubility High‑Throughput Experimentation

5‑(Dimethylamino)picolinonitrile – Where Its Differentiated Synthetic Profile Delivers the Highest Procurement Value


PIM‑1 Kinase Inhibitor Synthesis

5‑(Dimethylamino)picolinonitrile serves as the key intermediate for the construction of cyanopyridine‑based PIM‑1 kinase inhibitors. The high yield (80 %) and consistent purity (95 %) of this building block directly improve the overall yield of the final inhibitor (e.g., compound 3b, IC₅₀ = 0.13 µM) [REFS‑1]. Using 5‑aminopicolinonitrile instead lowers the yield of the crucial N‑alkylation step, forcing the use of larger quantities of downstream precious metal catalysts and increasing the cost of the drug candidate.

11β‑HSD1 Inhibitor Development

In the synthesis of 6‑substituted picolinamides as 11β‑HSD1 inhibitors, the 5‑dimethylamino group facilitates subsequent amide coupling and cross‑coupling steps. The superior conversion (> 85 %) observed in Suzuki–Miyaura reactions with 5‑(dimethylamino)picolinonitrile, compared with 5‑chloropicolinonitrile (62 %), allows medicinal chemists to prepare larger libraries of analogues without scaling up precious catalyst loads [REFS‑2].

High‑Throughput Reaction Optimisation

Because 5‑(dimethylamino)picolinonitrile exhibits a solubility of 1.2 M in DMF, it can be employed at high concentrations in 96‑well plate chemistry. This reduces the number of dilution steps and solvent transfers, improving the reproducibility of high‑throughput screens for new kinase inhibitors [REFS‑3]. The alternative 5‑methoxypicolinonitrile, with a solubility of only 0.7 M, often requires pre‑dissolution in a larger volume of DMF, which complicates automated liquid‑handling workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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